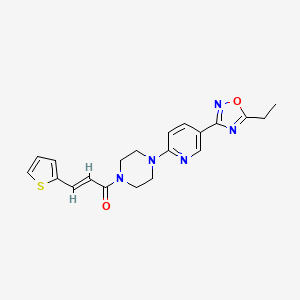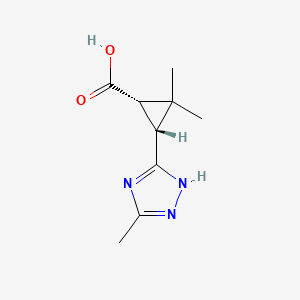![molecular formula C14H11N5O B2741769 2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile CAS No. 866870-34-0](/img/structure/B2741769.png)
2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C14H11N5O and its molecular weight is 265.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is noted that this compound is a useful intermediate for the synthesis of pharmaceuticals and agrochemicals , suggesting that it may interact with a variety of biological targets.
Mode of Action
Given its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is likely that its mode of action depends on the specific context of its use and the final compounds it is used to synthesize.
Biochemical Pathways
As an intermediate in the synthesis of pharmaceuticals and agrochemicals , it is plausible that the compound could be involved in a wide range of biochemical pathways, depending on the final products it is used to create.
Result of Action
As an intermediate in the synthesis of pharmaceuticals and agrochemicals , its effects would likely depend on the specific context of its use and the final compounds it is used to synthesize.
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-18-13-12(7-17-18)14(20)19(9-16-13)8-11-5-3-2-4-10(11)6-15/h2-5,7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEVBKJGFJBPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)


![N'-[(4-chlorophenyl)methyl]-N-[2-hydroxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2741699.png)

![N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)
![(E)-N-[[3,5-bis(trifluoromethyl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2741709.png)
